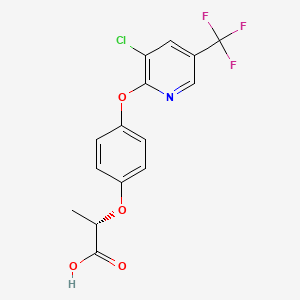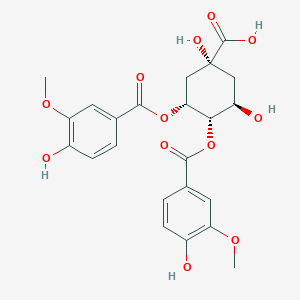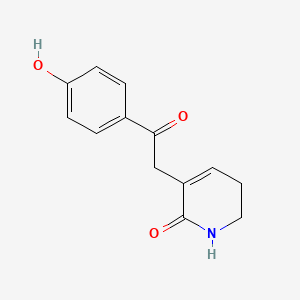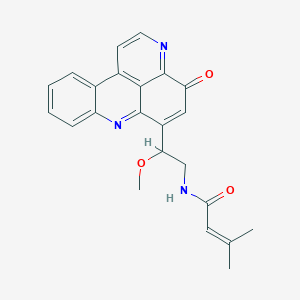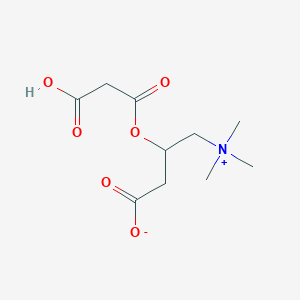
O-malonylcarnitine
Vue d'ensemble
Description
O-malonylcarnitine is a metabolite that accumulates with specific disruption of fatty-acid oxidation caused by the impaired entry of long-chain acylcarnitine esters into the mitochondria . It is an O-acylcarnitine having malonyl as the acyl substituent .
Synthesis Analysis
Malonylcarnitine is detectable by electrospray ionization tandem mass spectrometry (ESI-MS/MS). It is increased in the blood of patients with malonic aciduria . An increase in malonyl-CoA degradation due to increased malonyl-CoA decarboxylase (MCD) activity may be one mechanism responsible for this decrease in malonyl-CoA .Molecular Structure Analysis
The molecular formula of O-malonylcarnitine is C10H17NO6. It has an average mass of 247.245 Da and a monoisotopic mass of 247.105591 Da .Chemical Reactions Analysis
Malonyl-CoA derived from glucose metabolism regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1B (CPT1B), a key enzyme involved in mitochondrial fatty acid uptake .Physical And Chemical Properties Analysis
O-malonylcarnitine is a solid substance . Its molecular formula is C10H17NO6 .Applications De Recherche Scientifique
Stability and Diagnostic Use
- Stability in Stored Blood Spots : Malonylcarnitine, along with glutarylcarnitine, plays a significant role in the diagnostic screening of dried blood spots via tandem mass spectrometry. Their stability in stored blood spots at room temperature was studied, highlighting their diagnostic importance in metabolic screening (Johnson & Trinh, 2004).
Role in Fetal Development and Disease
- Association with Orofacial Clefts : Malonylcarnitine has been linked to fetal development. A study found that lower levels of malonylcarnitine in newborns were associated with non-syndromic cleft lip and palate, suggesting its potential role in abnormal palatogenesis (Hozyasz, Ołtarzewski, & Dudkiewicz, 2010).
Applications in Newborn Screening and Diagnosis
- Malonyl-CoA Decarboxylase Deficiency : Malonylcarnitine is critical in the context of malonyl-CoA decarboxylase deficiency. Elevated levels of malonylcarnitine in newborns can indicate this metabolic disorder, which can lead to severe symptoms like hypotonia and cardiomyopathy. Early detection through newborn screening can be pivotal for treatment strategies (Ficicioglu, Chrisant, Payan, & Chace, 2005).
Quantitative Analysis and Screening
- Quantification in Dried Blood Spots : The quantification of malonylcarnitine in dried blood spots using MS/MS is essential in newborn screening laboratories. This plays a key role in diagnosing disorders like malonic acidemia (Chace, Lim, Hansen, Adam, & Hannon, 2009).
Inborn Errors of Metabolism
- Diverse Clinical Landscape in Malonic Aciduria : Malonic aciduria, an inborn error of metabolism due to malonyl-CoA decarboxylase deficiency, presents with a range of symptoms including neurologic and metabolic issues. Malonylcarnitine levels are a key diagnostic indicator in these cases (Snanoudj, Torre, Sudrié-Arnaud, Abily-Donval, Goldenberg, Salomons, Marret, Bekri, & Tebani, 2021).
Biochemical and Cellular Functions
- Signaling Molecule in Mammalian Cells : Malonyl-CoA, closely related to malonylcarnitine, is seen as a key signaling molecule in mammalian cells. It plays a role in regulating mitochondrial beta-oxidation and is involved in several physiological and pathological systems (Saggerson, 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNBLKBZJBJFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135139 | |
| Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-malonylcarnitine | |
CAS RN |
853728-01-5 | |
| Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853728-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, 3-carboxy-2-[(2-carboxyacetyl)oxy]-N,N,N-trimethyl-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)
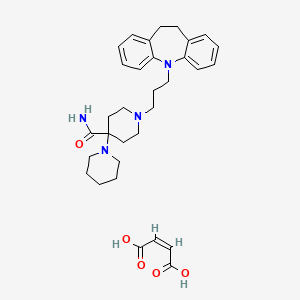

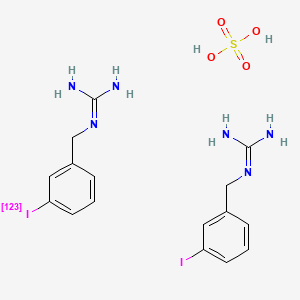
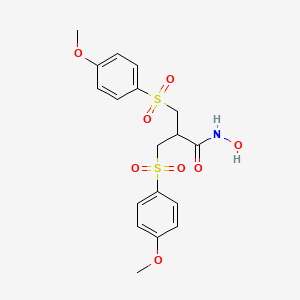
![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)

